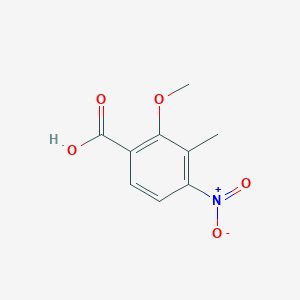
2-Methoxy-3-methyl-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring, along with a carboxylic acid group (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-methoxy-3-methyl-4-aminobenzoic acid.
Substitution: Formation of halogenated derivatives such as 2-methoxy-3-methyl-4-bromobenzoic acid.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and ability to penetrate biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function .
Comparación Con Compuestos Similares
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.
4-Nitrobenzoic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 2-Methoxy-3-methyl-4-nitrobenzoic acid is unique due to the combined presence of methoxy, methyl, and nitro groups on the benzene ring.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-7(10(13)14)4-3-6(9(11)12)8(5)15-2/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
ZXEPCJNYTSCBPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


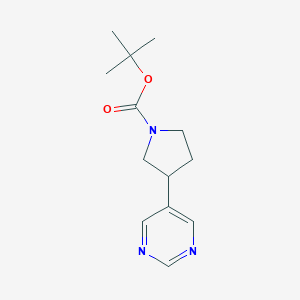

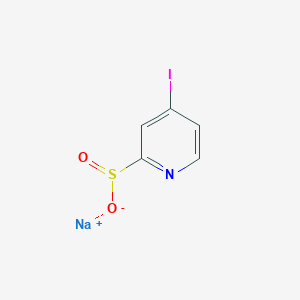
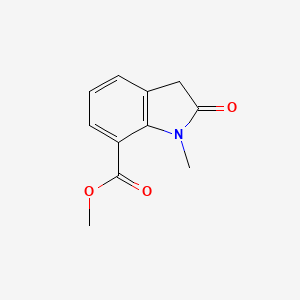
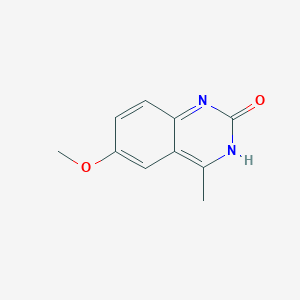


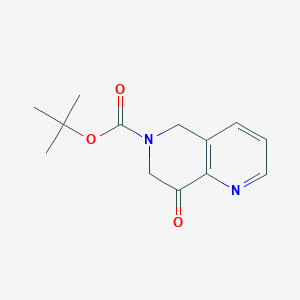

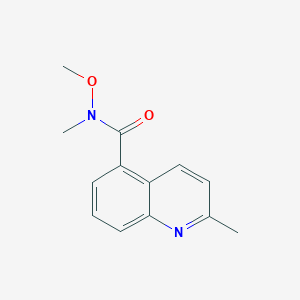

![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)


